molecular formula C9H14BrN B1270759 1-Butylpyridinium bromide CAS No. 874-80-6

1-Butylpyridinium bromide

Cat. No. B1270759
CAS RN: 874-80-6
M. Wt: 216.12 g/mol
InChI Key: KVBQNFMTEUEOCD-UHFFFAOYSA-M
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Description

1-Butylpyridinium bromide is a chemical compound with the empirical formula C9H14BrN . It has a molecular weight of 216.12 . It appears as a white to beige crystalline powder or crystals .


Synthesis Analysis

The synthesis of 1-Butylpyridinium bromide has been optimized under continuous flow conditions . The optimization process was facilitated by a multi-objective Bayesian optimization platform, which simultaneously optimized reaction yield and production rate . The use of continuous flow techniques improved control over reaction parameters compared to common batch chemistry processes .


Molecular Structure Analysis

The molecular structure of 1-Butylpyridinium bromide consists of a pyridinium ring with a butyl group attached to one of the nitrogen atoms . The bromide ion is associated with the pyridinium cation through ionic bonding .


Chemical Reactions Analysis

1-Butylpyridinium bromide has been involved in various chemical reactions. For instance, it has been used in the photochemical reaction of pyridinium salts with nucleophiles . The reaction showed good stereoselectivity and interesting regioselectivity .

Scientific Research Applications

Photochemical Reactions

1-Butylpyridinium bromide has been used in photochemical reactions . Specifically, it has been involved in the photochemical reaction of pyridinium salts with nucleophiles . The reaction of 1-n–N-butylpyridinium salt in water with hydroxide anion is in agreement with a singlet state process where the S2 state at λ = 253 nm can be converted into a Dewar isomer . The Dewar isomer can react with hydroxide anion giving the product, 6-n-butyl-6-azabicyclo .

Synthesis of Aminocyclopentene Derivatives

The synthesis of aminocyclopentene derivatives through photochemical isomerization of pyridinium salts has been achieved using 1-Butylpyridinium bromide . This reaction, coupled with a desymmetrization performed with acetylcholinesterase from Electrophorus electricus, has opened the possibility of the use of this reaction in organic synthesis .

Production of Various Compounds

1-Butylpyridinium bromide has been used in the synthesis of various compounds such as (+)-mannostatin A, (−)-allosamizoline aminocyclopentitol, 3-amino-3-deoxyaldopentoses, polyhydroxylated indolizidines, (+)-castanospermine, trehazolin aminocyclitol, and (+)-lactacystin .

Conversion into 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol

In 2018, Siopa reported the conversion of 1-n–N-butylpyridinium bromide into 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol through irradiation in water in the presence of potassium carbonate in a flow reactor . The reaction showed a high efficiency .

Material Science Research

1-Butylpyridinium bromide has been used in material science research . Its properties and characteristics make it a valuable compound in this field .

Life Science Research

In life science research, 1-Butylpyridinium bromide has been utilized due to its unique properties . It has been used in various experiments and studies, contributing to the advancement of life sciences .

Safety And Hazards

1-Butylpyridinium bromide is harmful if swallowed and causes serious eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While the exact future directions for 1-Butylpyridinium bromide are not explicitly mentioned in the retrieved sources, its use in the synthesis of various compounds and its involvement in photochemical reactions suggest potential applications in organic synthesis and materials science .

properties

IUPAC Name

1-butylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQNFMTEUEOCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047933
Record name 1-Butylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpyridinium bromide

CAS RN

874-80-6
Record name 1-Butylpyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylpyridinium bromide
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Record name 1-BUTYLPYRIDINIUM BROMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Butylpyridinium bromide is prepared by a Menshutkin reaction of 27.5 g of 1-bromobutane with 15.8 g of pyridine at 40° C. in 24 hours, without solvent. The solid obtained is dried under low vacuum at 50° C.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
M Królikowska, M Zawadzki, T Kuna - Thermochimica Acta, 2019 - Elsevier
This work is a continuation of our comprehensive study of ionic liquids, ILs (including organic salts with melting temperature above 100 C) and their aqueous solutions as a novel …
Number of citations: 14 www.sciencedirect.com
LA Avaca, ER González, AR Filho - Journal of Applied Electrochemistry, 1982 - Springer
… Preliminary tests carried out in this laboratory using 1-alkylpyridinium and quinolinium halides as corrosion inhibitors in acid medium have shown that 1-butylpyridinium bromide (BPB) …
Number of citations: 9 link.springer.com
SP Kelley, V Smetana, AV Mudring… - Journal of Coordination …, 2021 - Taylor & Francis
… was observed in the structure of 1-butylpyridinium chloride, which has no ring substitution on the cation other than the butyl tail [Citation29], while in that of 1-butylpyridinium bromide the …
Number of citations: 2 www.tandfonline.com
M Krolikowska, T Hofman - Journal of Molecular Liquids, 2019 - Elsevier
… -piperidinium bromide, [C 1 C 2 PIP][Br], 1-butyl-1-methylpiperidinium bromide, [C 1 C 4 PIP][Br], 1-butyl-1-methyl-pyrrolidinium bromide, [C 1 C 4 PYR][Br], 1-butylpyridinium bromide, […
Number of citations: 13 www.sciencedirect.com
O Stolarska, A Soto, H Rodríguez, M Smiglak - Journal of Molecular Liquids, 2018 - Elsevier
… A total of six systems was examined, derived from all possible binary combinations of the following four salts: 1-butylpyridinium bromide ([C 4 Py]Br), 1-butylpyridinium chloride ([C 4 Py]…
Number of citations: 15 www.sciencedirect.com
AV Kurzin, AN Evdokimov, MA Feofanova… - Journal of Chemical & …, 2017 - ACS Publications
… 1-Butylpyridinium bromide was obtained from Sigma-Aldrich (w ≥ 99.0%) and dried before experiments in a vacuum oven at 75–80 C. Melting points of the dried salt were in the range …
Number of citations: 9 pubs.acs.org
R Hassan, F Nazir, M Roosh, A Qaisar, U Habib… - Molecules, 2022 - mdpi.com
Ionic liquids (ILs) have emerged as active pharmaceutical ingredients because of their excellent antibacterial and biological activities. Herein, we used the green-chemistry-synthesis …
Number of citations: 1 www.mdpi.com
P Calza, D Fabbri, G Noè, V Santoro… - Journal of hazardous …, 2018 - Elsevier
We studied some ionic liquids (ILs) belonging to the pyridinium class under photocatalytic treatment. In particularly, we analysed how the length of the alkyl chain, the kind of inorganic …
Number of citations: 13 www.sciencedirect.com
NF Mohamed, MIA Mutalib, MAB Bustam… - … , ICPEAM 2014, 3-5 …, 2014 - researchgate.net
Ionic Liquids (ILs) are an exciting class of compounds with unique properties that make them attractive for industrial applications. Pyridinium-based ILs have been used in many …
Number of citations: 4 www.researchgate.net
M Gaca, M Ilcikova, M Mrlik, M Cvek, C Vaulot… - Sensors and Actuators B …, 2021 - Elsevier
… Successful modification of the GnPs in solution with both ILs – 1-butylpyridinium bromide (BBP) and 4-methyl-1-butylpyridinium bromide (BMBP) – was confirmed using FTIR …
Number of citations: 9 www.sciencedirect.com

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